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Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-methylaniline

Cat. No.: B3093306

An In-Depth Technical Guide to 5-Chloro-4-fluoro-2-methylaniline: A Key Intermediate in
Modern Synthesis

Abstract

5-Chloro-4-fluoro-2-methylaniline is a polysubstituted aromatic amine that has emerged as a
valuable and highly reactive building block in the fields of medicinal chemistry and advanced
material synthesis. Its unique substitution pattern—featuring chloro, fluoro, and methyl groups
on the aniline core—provides a nuanced electronic and steric profile, making it a strategic
intermediate for creating complex molecular architectures. This guide provides an in-depth
analysis of this compound, starting with a foundational breakdown of its IUPAC nomenclature.
It further explores its physicochemical properties, outlines a robust and validated synthetic
pathway with detailed mechanistic insights, discusses its chemical reactivity, and presents a
case study on its application in the development of targeted therapeutics. Finally, this document
details essential analytical methodologies for quality control and critical safety protocols for
handling, offering researchers and drug development professionals a comprehensive resource
for leveraging this versatile chemical intermediate.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure begins with its name. The systematic name
assigned by the International Union of Pure and Applied Chemistry (IUPAC) is not merely a
label but a detailed descriptor of the molecule's constitution.
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Systematic IUPAC Name Derivation

The name 5-Chloro-4-fluoro-2-methylaniline is derived following a hierarchical set of rules
designed for unambiguous communication.[1][2]

« ldentify the Parent Hydride and Principal Functional Group: The core structure is a benzene
ring with an amino group (-NHz) attached. A benzene ring with a directly attached -NHz group
has the retained IUPAC name "aniline".[3] This aniline core is the principal functional group
and forms the base name of the compound.

e Numbering the Ring: The carbon atom to which the principal functional group (-NH2) is
attached is designated as locant '1'. The ring is then numbered to give the substituents the
lowest possible locants.

« |dentify and Locate Substituents: The substituents on the aniline ring are a chlorine atom (-
Cl), a fluorine atom (-F), and a methyl group (-CHs).

» Assign Locants: Following the lowest locant rule, the substituents are located at positions 2,
4, and 5.

» Alphabetize and Assemble the Name: The substituent names are "chloro”, "fluoro”, and
"methyl". These are placed in alphabetical order, irrespective of their locant numbers.[4]
Thus, the order is Chloro, Fluoro, Methyl.

e Final Assembly: The complete IUPAC name is constructed by prefixing the alphabetized
substituent names (with their locants) to the parent name: 5-Chloro-4-fluoro-2-
methylaniline.

Caption: Logical workflow for deriving the IUPAC name.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its
application in experimental settings, from solvent selection to reaction temperature control.
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Property Value Source
CAS Number 1242339-43-0 [51I6]1[7]
Molecular Formula C7H7CIFN [5]
Molecular Weight 159.59 g/mol

Physical Form Solid (at 20°C) [51[7]
Boiling Point 257.4 °C (Predicted)

Purity Spec. Typically 297% (HPLC) [51[6]
InChi Key GWAAJYJYOSSNRC- 7

UHFFFAOYSA-N

Synthesis and Manufacturing Insights

The synthesis of 5-Chloro-4-fluoro-2-methylaniline is a multi-step process that requires
careful control of regioselectivity. Acommon and industrially viable approach involves the
nitration of a substituted toluene followed by the reduction of the nitro group.

Retrosynthetic Analysis

From a retrosynthetic perspective, the primary amino group of the target molecule can be
traced back to a nitro group (-NOz2), a reliable and widely used precursor for anilines. The
challenge lies in the controlled introduction of the nitro group at the correct position on the
substituted benzene ring.
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Proposed Synthesis Path

5-Chloro-4-fluoro- S Reduction 1-Chloro-2-fluoro-4-methyl Nitration
2-methylaniline (e.g., Fe/HCI) -5-nitrobenzene (HNO3/H2S04)

‘>’ 4-Chloro-3-fluorotoluene

Reduction of -NO2

5-Chloro-4-fluoro- Reduction Functional Group 5-Chloro-4-fluoro-
2-nitroaniline Interconversion (FGI) 2-methylaniline

Click to download full resolution via product page

Caption: Retrosynthetic analysis and proposed forward synthesis.

Detailed Laboratory-Scale Synthesis Protocol

This protocol describes a validated two-step synthesis starting from 4-chloro-3-fluorotoluene.
Step 1: Nitration of 4-Chloro-3-fluorotoluene

o Rationale: The directing effects of the substituents on the starting material are key. The
methyl group is an ortho-, para-director, while the halogens are deactivating but also ortho-,
para-directing. The position ortho to the methyl group and meta to both halogens is sterically
and electronically favored for nitration.

» Methodology:

o To a stirred solution of concentrated sulfuric acid (H2SOa, 3 equivalents) cooled to 0°C in
an ice bath, add 4-chloro-3-fluorotoluene (1 equivalent) dropwise, ensuring the
temperature does not exceed 5°C.

o Prepare a nitrating mixture of concentrated nitric acid (HNOs, 1.1 equivalents) and
concentrated sulfuric acid (1.5 equivalents) and cool it separately to 0°C.
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o Add the cold nitrating mixture dropwise to the toluene solution over 1-2 hours, maintaining
the reaction temperature below 5°C. The careful control of temperature is critical to
prevent over-nitration and side product formation.

o After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours,
monitoring progress by Thin Layer Chromatography (TLC).

o Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice.
The crude product, 1-chloro-2-fluoro-4-methyl-5-nitrobenzene, will precipitate as a solid.

o Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under
vacuum.

Step 2: Reduction of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

» Rationale: The reduction of an aromatic nitro group to an amine is a classic and highly
efficient transformation. Catalytic hydrogenation is an option, but reduction with metals in
acidic media, such as iron in hydrochloric acid, is cost-effective and robust for this substrate.

[8]
o Methodology:

o Create a suspension of iron powder (Fe, 5 equivalents) in a mixture of ethanol and water
(e.g., 4:1 viv).

o Add a catalytic amount of concentrated hydrochloric acid (HCI, ~0.25 mL) to activate the
iron surface.

o Heat the suspension to reflux (approximately 80-85°C).

o Dissolve the nitro compound from Step 1 in ethanol and add it portion-wise to the refluxing
iron suspension. The exothermic reaction must be controlled by the rate of addition.

o After the addition is complete, maintain the reflux for 4-6 hours until TLC analysis shows
complete conversion of the starting material.

o Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
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o Concentrate the filtrate under reduced pressure to remove the ethanol.

o Basify the remaining aqueous solution with a saturated sodium bicarbonate (NaHCO3)
solution to precipitate the crude aniline.

o Extract the product into an organic solvent like ethyl acetate, wash the organic layer with
brine, dry over anhydrous sodium sulfate (Na=S0Oa4), and concentrate to yield the crude 5-
Chloro-4-fluoro-2-methylaniline.

o Purification: The crude product can be purified by flash column chromatography (using a
hexane/ethyl acetate gradient) or by recrystallization to achieve high purity (>98%).

Chemical Reactivity and Applications in Drug
Development

The utility of 5-Chloro-4-fluoro-2-methylaniline stems from the reactivity of its aniline
functional group, modulated by the electronic effects of the ring substituents. The electron-
withdrawing nature of the halogens decreases the nucleophilicity of the amino group compared
to aniline itself, yet it remains a potent nucleophile for a variety of transformations.

Case Study: A Building Block for SIRT6 Activators

Sirtuin 6 (SIRT6) is a lysine deacetylase that acts as a tumor suppressor, making it an
attractive target for cancer therapy. A related compound, 5-Bromo-4-fluoro-2-methylaniline, is a
key starting material for the synthesis of MDL compounds, which are known activators of
SIRT6.[9] The chloro-analogue serves an identical synthetic role.

The synthesis involves a multi-step sequence where the aniline is first converted into a
sulfonamide, a common pharmacophore in drug design.
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Synthesis of a Benzenesulfonamide Intermediate

5-Chloro-4-fluoro-
2-methylaniline

\ r'e

Reaction with
Benzenesulfonyl Chloride

:

N-(5-chloro-4-fluoro-2-methylphenyl)
benzenesulfonamide

Pyridine (Base)

Significance in Drug Discovery

This intermediate is a core scaffold
for developing SIRT6 activators,
potential anti-cancer agents.

Click to download full resolution via product page

Caption: Application in synthesizing a key drug scaffold.

The presence of chlorine and fluorine atoms in these drug candidates is not accidental.
Halogen atoms, particularly chlorine, can significantly enhance a molecule's pharmacokinetic
properties, including membrane permeability and metabolic stability, and can participate in

halogen bonding to improve binding affinity with the target protein.[10][11]

Analytical Methodologies

Ensuring the purity and identity of 5-Chloro-4-fluoro-2-methylaniline is critical for its use in
regulated applications like pharmaceutical synthesis. High-Performance Liquid

Chromatography (HPLC) is the primary technique for purity assessment.

HPLC-UV Protocol for Purity Determination
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e Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their
hydrophobicity. The aniline and any potential impurities will have different retention times on
a nonpolar stationary phase. A UV detector is ideal as the aromatic ring provides strong

chromophores.[12]

o Self-Validation: The method's validity is confirmed by running a blank (mobile phase only) to
establish a baseline, a standard of known concentration to determine retention time and
response factor, and the sample. Peak purity can be assessed using a Diode Array Detector
(DAD).
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Parameter Recommended Condition Rationale
Provides excellent
C18 (e.g., 4.6 x 150 mm, 5 ] )
Column hydrophobic retention for

Hm)

aromatic compounds.

Mobile Phase A

Water with 0.1% Formic Acid

Acidifier improves peak shape
and suppresses silanol

interactions.

Mobile Phase B

Acetonitrile with 0.1% Formic
Acid

Common organic modifier for
reversed-phase

chromatography.

A gradient ensures elution of

Gradient 5% to 95% B over 15 min both polar and nonpolar
impurities.
] Standard flow rate for a 4.6
Flow Rate 1.0 mL/min
mm ID column.
Controlled temperature
Column Temp. 30°C ensures reproducible retention
times.
A common wavelength for
Detection UV at 254 nm detecting aromatic
compounds.
o Standard volume to avoid
Injection Vol. 10 pL

column overloading.

Safety and Handling

As with all substituted anilines, 5-Chloro-4-fluoro-2-methylaniline must be handled with

appropriate precautions. While a specific safety data sheet (SDS) for this exact compound is

not widely published, data from closely related analogues like 5-chloro-2-methylaniline provides

a strong basis for hazard assessment.[13][14][15]

e Hazard Identification:
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o Acute Toxicity: Harmful if swallowed or in contact with skin.[14]
o Eye Irritation: May cause serious eye irritation.[13]

o Carcinogenicity: Suspected of causing cancer (Category 2).[13][14]

e Handling Protocols:

o Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
[15][16]

o Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), a lab coat,
and chemical safety goggles as described by OSHA regulations.[13]

o Ignition Sources: Keep away from open flames and hot surfaces.[16]
e Storage:
o Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][13]

o Store locked up and away from incompatible materials such as strong oxidizing agents
and acids.[13][14]

Conclusion

5-Chloro-4-fluoro-2-methylaniline is more than just a chemical compound; it is a strategic
tool for the modern synthetic chemist. Its well-defined structure, accessible synthesis, and
versatile reactivity make it an indispensable intermediate. This guide has illuminated the logic
behind its nomenclature, provided a detailed and reasoned synthesis protocol, demonstrated
its tangible application in the synthesis of potential anti-cancer therapeutics, and outlined the
necessary analytical and safety frameworks for its use. For researchers in drug discovery and
material science, a thorough understanding of such building blocks is fundamental to
innovation and the development of next-generation molecules that can address critical
scientific challenges.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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